

Application Notes & Protocols: Cloning and Expression of Human TLR1 cDNA

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Compound of Interest		
Compound Name:	Human TLR1 mRNA	
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Audience: Researchers, scientists, and drug development professionals.

Introduction Toll-like receptor 1 (TLR1) is a critical component of the innate immune system. As a member of the Toll-like receptor (TLR) family, it functions as a cell surface receptor, primarily recognizing pathogen-associated molecular patterns (PAMPs) from microbes.[1] TLR1 forms a functional heterodimer with TLR2 to recognize triacylated lipopeptides found on bacteria and mycoplasma.[2][3] This recognition event triggers an intracellular signaling cascade, leading to the activation of the transcription factor NF-kB and the subsequent production of pro-inflammatory cytokines, orchestrating the initial defense against infection.[4][5][6]

The ability to clone and express human TLR1 in heterologous systems is essential for studying its structure, function, and interaction with TLR2 and its ligands. Furthermore, recombinant TLR1 expression systems are invaluable tools for screening and developing novel therapeutic agents that modulate TLR1/2 signaling for the treatment of infectious diseases, inflammatory disorders, and cancer.[7] These application notes provide a comprehensive set of protocols for cloning the full-length human TLR1 cDNA, expressing it in mammalian cells, and functionally validating the expressed receptor.

Experimental Protocols Protocol 1: Amplification of Human TLR1 cDNA

This protocol describes the amplification of the human TLR1 coding sequence from a suitable mRNA source.



1.1. Materials

- RNA Source: Total RNA from a human cell line expressing TLR1 (e.g., THP-1 monocytes, peripheral blood mononuclear cells) or a commercially available full-length human cDNA clone.[8][9][10]
- Reverse Transcriptase: SuperScript™ IV Reverse Transcriptase or equivalent.
- High-Fidelity DNA Polymerase: Phusion® High-Fidelity DNA Polymerase or equivalent.
- Primers: Custom-synthesized primers for the full-length TLR1 coding sequence (CDS). The human TLR1 CDS is approximately 2358 bp.[11]
- dNTP Mix (10 mM).
- Nuclease-free water.
- PCR purification kit.

1.2. Primer Design Design primers to amplify the entire coding region of human TLR1 (NCBI Gene ID: 7096).[12] Include restriction enzyme sites for subsequent cloning (e.g., BamHI and HindIII) and an optimal Kozak consensus sequence (GCCACC) immediately upstream of the start codon (ATG) to ensure efficient translation initiation.[13]

Table 1: Example PCR Primers for Human TLR1 Cloning

Primer Name	Sequence (5' to 3')	Features
TLR1-Forward	CGCGGATCCGCCACCATG ACTCTATTTCTTGTGGTCC TG	BamHI site (bold), Kozak sequence, Start codon

| TLR1-Reverse | CCCAAGCTTTCATTTCTTTTGCTTTGCTTT | HindIII site (bold), Stop codon |

1.3. Procedure: First-Strand cDNA Synthesis (from RNA)



- Set up the reverse transcription reaction by combining 1 μ g of total RNA, 1 μ L of oligo(dT) primer (50 μ M), 1 μ L of 10 mM dNTP mix, and nuclease-free water to a final volume of 13 μ L.
- Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute.
- Add 4 μ L of 5X RT Buffer, 1 μ L of 0.1 M DTT, 1 μ L of RNase inhibitor, and 1 μ L of reverse transcriptase.
- Incubate the reaction at 50°C for 60 minutes.
- Terminate the reaction by heating at 70°C for 15 minutes. The resulting cDNA is ready for PCR.
- 1.4. Procedure: PCR Amplification
- Set up a 50 μL PCR reaction using a high-fidelity DNA polymerase according to the manufacturer's instructions.
 - 10 μL of 5X Phusion HF Buffer
 - \circ 1 μ L of 10 mM dNTPs
 - 2.5 μL of TLR1-Forward Primer (10 μM)
 - 2.5 μL of TLR1-Reverse Primer (10 μM)
 - 2 μL of cDNA template (from step 1.3)
 - 0.5 μL of Phusion DNA Polymerase
 - 31.5 μL of Nuclease-free water
- Perform PCR using the following cycling conditions:
 - Initial Denaturation: 98°C for 30 seconds.
 - 30-35 Cycles:



- 98°C for 10 seconds
- 60°C for 30 seconds
- 72°C for 1.5 minutes
- Final Extension: 72°C for 10 minutes.
- Analyze 5 μL of the PCR product on a 1% agarose gel to confirm a single band of the expected size (~2.4 kb).
- Purify the remaining PCR product using a PCR purification kit.

Protocol 2: Cloning TLR1 cDNA into a Mammalian Expression Vector

This protocol details the insertion of the amplified TLR1 cDNA into a suitable mammalian expression vector, such as pcDNA™3.1(+).

2.1. Materials

- Expression Vector: pcDNA™3.1(+) or other suitable mammalian expression vector with a strong promoter (e.g., CMV).[14][15]
- Purified TLR1 PCR Product (from Protocol 1).
- Restriction Enzymes: e.g., BamHI-HF® and HindIII-HF®.
- T4 DNA Ligase and associated buffer.
- Competent E. coli Cells: DH5α or similar.
- LB Agar Plates with appropriate antibiotic (e.g., Ampicillin 100 μg/mL).
- · Plasmid miniprep kit.

2.2. Procedure



- Restriction Digest: Set up separate digestion reactions for the purified PCR product and the expression vector.
 - Insert (PCR Product): 1 μg of purified PCR product, 1 μL BamHI, 1 μL HindIII, 5 μL 10X
 CutSmart® Buffer, and nuclease-free water to 50 μL.
 - $\circ~$ Vector: 2 µg of pcDNA3.1 vector, 1 µL BamHI, 1 µL HindIII, 5 µL 10X CutSmart® Buffer, and nuclease-free water to 50 µL.
- Incubate both reactions at 37°C for 1-2 hours.
- Purify the digested products. Run the digested vector on an agarose gel and perform gel
 extraction to remove the small excised fragment and reduce background. Purify the digested
 insert using a PCR purification kit.[16]
- Ligation: Set up a 10 μL ligation reaction.[16]
 - 50 ng of digested vector
 - Insert at a 3:1 or 5:1 molar ratio to the vector
 - 1 μL of 10X T4 DNA Ligase Buffer
 - 1 μL of T4 DNA Ligase
 - Nuclease-free water to 10 μL.
- Incubate at 16°C overnight or at room temperature for 2 hours.
- Transformation: Transform competent E. coli cells with 5-10 μL of the ligation reaction mixture. Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C. Include a "vector-only" ligation control.
- Clone Selection and Verification:
 - Pick 5-10 well-isolated colonies and grow them overnight in LB medium with ampicillin.
 - Isolate plasmid DNA using a miniprep kit.



- Verify the presence of the insert by restriction digest (e.g., with BamHI and HindIII) and agarose gel electrophoresis.
- Confirm the sequence and orientation of the TLR1 insert by Sanger sequencing using primers flanking the multiple cloning site.

Protocol 3: Expression of TLR1 in Mammalian Cells

This protocol describes the transient transfection of the TLR1 expression vector into HEK293T cells.

3.1. Materials

- · HEK293T cells.
- Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- TLR1 Expression Plasmid (pcDNA3.1-TLR1, from Protocol 2).
- Transfection Reagent: Lipid-based reagent such as Lipofectamine™ 3000.[17]
- Opti-MEM™ Reduced Serum Medium.
- 6-well tissue culture plates.

3.2. Procedure

- Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density
 of 5 x 10⁵ cells per well in 2 mL of complete culture medium. Cells should be 70-90%
 confluent at the time of transfection.
- Transfection Complex Preparation:[17]
 - Tube A: Dilute 2.5 µg of the pcDNA3.1-TLR1 plasmid DNA in 125 µL of Opti-MEM™.
 - Tube B: Dilute 5 μL of Lipofectamine™ 3000 reagent in 125 μL of Opti-MEM™.



- Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15 minutes to allow DNA-lipid complexes to form.
- Transfection: Add the 250 μL DNA-lipid complex mixture dropwise to one well of the 6-well plate. Gently rock the plate to ensure even distribution.
- Incubate the cells at 37°C in a CO2 incubator.
- Analyze protein expression 24-48 hours post-transfection.

Table 2: Representative Transfection Efficiency Data

Transfection Method	Cell Type	Plasmid	Efficiency (%)	Viability (%)
Lipid- Based[18]	HEK293T	GFP Reporter	~90%	>95%
Electroporation[1 9]	THP-1	GFP Reporter	~60%	~70%

| Calcium Phosphate[19] | HEK293 | GFP Reporter | ~75% | >90% |

Protocol 4: Verification of Protein Expression

4.1. Western Blot Analysis

- Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse them in 150 μL of RIPA buffer containing protease inhibitors.
- Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Load 20-30 μg of protein per lane on a 4-12% SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.



- Incubate with a primary antibody specific for human TLR1 (e.g., rabbit anti-TLR1)
 overnight at 4°C.
- Wash and incubate with a secondary HRP-conjugated anti-rabbit antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate. The expected molecular weight for human TLR1 is ~90 kDa.[6]

Protocol 5: Functional Validation of TLR1 Activity

This assay confirms that the expressed TLR1 is functional by measuring the activation of the NF-kB signaling pathway in response to a specific TLR1/TLR2 agonist. TLR1 must be co-expressed with TLR2 for a functional response.[3]

5.1. Materials

- Plasmids: pcDNA3.1-TLR1, a human TLR2 expression vector, and an NF-κB luciferase reporter plasmid.
- TLR1/TLR2 Agonist: Pam3CSK4 (a synthetic triacylated lipopeptide).[20]
- Luciferase Assay System.
- White, opaque 96-well plates.

5.2. Procedure

- Co-transfection: Seed HEK293T cells in a 96-well plate. Transfect cells with a mixture of the TLR1, TLR2, and NF-kB reporter plasmids using the method in Protocol 3, scaled down appropriately. A control transfection lacking the TLR1 plasmid should be included.
- Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing a TLR1/TLR2 agonist. Stimulate the cells with Pam3CSK4 (e.g., at 100 ng/mL) for 6-18 hours. [20] Include an unstimulated control.
- Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.



 Data Analysis: Normalize the luciferase readings to total protein content or a co-transfected control reporter (e.g., Renilla luciferase). Express the results as "Fold Induction" relative to the unstimulated control. A significant increase in luciferase activity in Pam3CSK4-stimulated cells co-expressing TLR1 and TLR2 indicates functional TLR1 expression.

Table 3: Representative Functional Assay Data (NF-kB Reporter)

Transfected Plasmids	Stimulant (Pam3CSK4)	Relative Luciferase Units (RLU)	Fold Induction
TLR2 + Reporter	-	1,500	1.0
TLR2 + Reporter	+	4,500	3.0
TLR1 + TLR2 + Reporter	-	1,650	1.1

| TLR1 + TLR2 + Reporter | + | 150,000 | 100.0 |

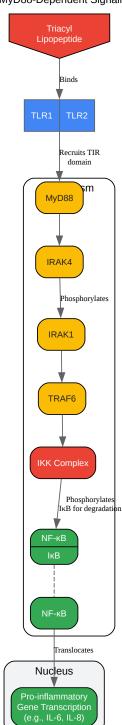
Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for cloning and expressing human TLR1.

Diagram 2: TLR1/TLR2 Signaling Pathway





TLR1/TLR2 MyD88-Dependent Signaling Pathway

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Caption: Simplified TLR1/TLR2 signaling cascade.[4][5]



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